molecular formula C17H14O6 B13122764 Methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate

Methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate

Cat. No.: B13122764
M. Wt: 314.29 g/mol
InChI Key: ZMXFFUYGRAPFJA-UHFFFAOYSA-N
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Description

Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core and a furan-2-carboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-2-methyl-4H-chromen-4-one with methyl 5-methylfuran-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-oxo-2-methyl-4H-chromen-4-one derivatives, while reduction can produce 7-hydroxy-2-methyl-4H-chromen-4-ol derivatives.

Scientific Research Applications

Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate
  • Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
  • Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Uniqueness

Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate is unique due to its specific combination of a chromen-4-one core and a furan-2-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate

InChI

InChI=1S/C17H14O6/c1-8-12(7-14(22-8)17(20)21-3)15-9(2)23-13-6-10(18)4-5-11(13)16(15)19/h4-7,18H,1-3H3

InChI Key

ZMXFFUYGRAPFJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C2=C(OC3=C(C2=O)C=CC(=C3)O)C

Origin of Product

United States

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